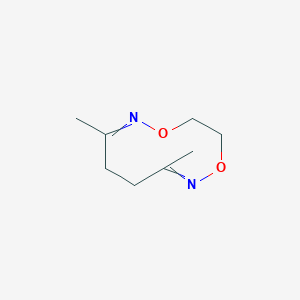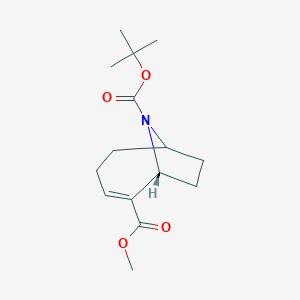![molecular formula C19H20N4O2S B14278326 5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid CAS No. 150125-01-2](/img/structure/B14278326.png)
5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid is a complex organic compound that belongs to the class of azobenzene derivatives These compounds are known for their vibrant colors and are often used in dye chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid typically involves a multi-step process:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Diazotization: The amino group on the benzothiazole ring is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(diethylamino)benzoic acid under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: The azo group can be reduced to form the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Sodium dithionite or hydrogen gas in the presence of a catalyst can reduce the azo group.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups on the benzothiazole ring.
Scientific Research Applications
5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in photodynamic therapy due to its light-responsive properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible cis-trans isomerization upon exposure to light. This property makes it useful in applications such as molecular switches and light-responsive materials. The molecular targets and pathways involved include interactions with light and subsequent changes in molecular conformation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid
- 3-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid
Uniqueness
5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The position of the diethylamino group and the benzothiazole ring influences its color and light-responsive behavior, making it distinct from other similar compounds.
Properties
CAS No. |
150125-01-2 |
|---|---|
Molecular Formula |
C19H20N4O2S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5-(diethylamino)-2-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C19H20N4O2S/c1-4-23(5-2)13-7-9-15(14(11-13)18(24)25)21-22-19-20-16-8-6-12(3)10-17(16)26-19/h6-11H,4-5H2,1-3H3,(H,24,25) |
InChI Key |
NKMDYJRJURMERP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
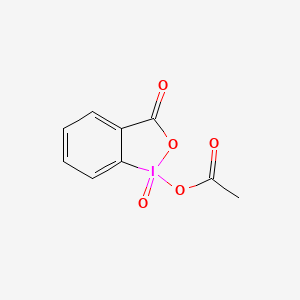
dimethyl-](/img/structure/B14278263.png)
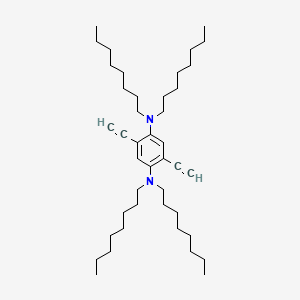

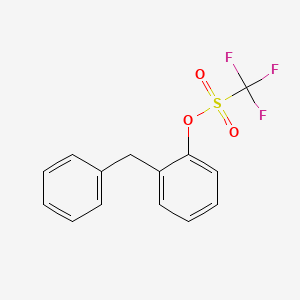
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
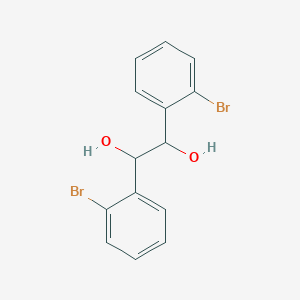
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
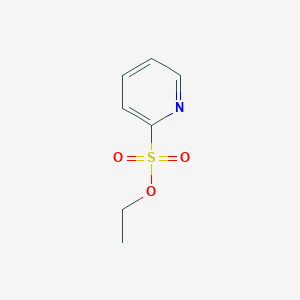
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)
